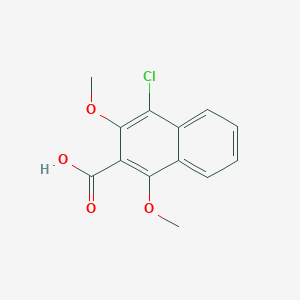
4-Chloro-1,3-dimethoxy-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthoic acid, characterized by the presence of chlorine and methoxy groups on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethoxy-2-naphthoic acid typically involves the chlorination of 1,3-dimethoxy-2-naphthoic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
化学反応の分析
Types of Reactions
4-Chloro-1,3-dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of naphthoquinones.
Coupling: Formation of biaryl compounds with extended conjugation.
科学的研究の応用
4-Chloro-1,3-dimethoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Chloro-1,3-dimethoxy-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological targets.
類似化合物との比較
Similar Compounds
1,4-Dimethoxy-2-naphthoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-naphthoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,4-Dihydroxy-2-naphthoic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and biological activity.
Uniqueness
4-Chloro-1,3-dimethoxy-2-naphthoic acid is unique due to the combination of chlorine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties
生物活性
4-Chloro-1,3-dimethoxy-2-naphthoic acid is a derivative of naphthoic acid characterized by the presence of chlorine and methoxy groups. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula for this compound is C13H11ClO4. The compound's structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions. The presence of chlorine and methoxy groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. For instance, its antimicrobial effects may stem from disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. The unique combination of functional groups enhances its binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal activity. A study reported that it inhibited the growth of various fungal strains, indicating potential applications in treating fungal infections.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus niger | 32 µg/mL |
| Trichophyton mentagrophytes | 16 µg/mL |
These results highlight the compound's efficacy against common fungal pathogens .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- In Vivo Studies : An animal model study assessed the efficacy of this compound in treating bacterial infections. Results showed a significant reduction in bacterial load in treated subjects compared to controls.
- Combination Therapy : Research indicated that combining this compound with conventional antibiotics enhanced the overall antimicrobial effect, suggesting potential for use in multidrug therapy protocols .
特性
分子式 |
C13H11ClO4 |
|---|---|
分子量 |
266.67 g/mol |
IUPAC名 |
4-chloro-1,3-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16) |
InChIキー |
YMBIBPLUKYEVGG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=CC=CC=C21)Cl)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















